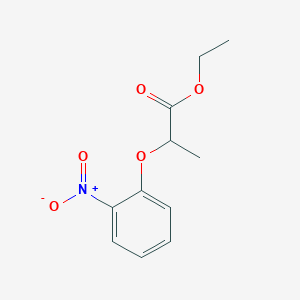

Ethyl 2-(2-nitrophenoxy)propanoate

Übersicht

Beschreibung

Ethyl 2-(2-nitrophenoxy)propanoate is an ester derivative featuring a nitro-substituted phenoxy group attached to a propanoate backbone. The nitro group at the ortho position of the phenoxy ring confers strong electron-withdrawing effects, influencing the compound’s reactivity, stability, and applications. This compound is structurally related to agrochemicals and intermediates in organic synthesis, where substituent patterns dictate functional properties .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of ethyl 2-(2-nitrophenoxy)propanoate typically involves the formation of the α-nitroester framework via condensation reactions between aldehyde derivatives and ethyl nitroacetate, followed by reduction and purification steps. The key steps include:

- Preparation of aldehyde derivatives or their dimethylacetals.

- Condensation with ethyl nitroacetate to form nitroacrylate intermediates.

- Reduction of nitroacrylates to α-nitroesters.

- Purification via chromatographic techniques.

This approach allows the introduction of the 2-nitrophenoxy substituent on the propanoate chain.

Detailed Preparation Procedure

Condensation with Ethyl Nitroacetate

- Ethyl nitroacetate is pre-treated by stirring in acetic anhydride to remove traces of water.

- The crude dimethylacetal or directly the aldehyde is dissolved in acetic anhydride.

- The mixture is heated to reflux, allowing methyl acetate (a byproduct) to distill off.

- This step yields the crude 3-aryl-2-nitroacrylate intermediate.

Reduction to α-Nitroester

- The crude nitroacrylate is dissolved or dispersed in dry isopropanol.

- Sodium borohydride is added portion-wise, and the mixture is refluxed briefly (up to 1 minute).

- After cooling, acetic acid is cautiously added to quench excess borohydride.

- The solvent is removed under vacuum.

- The residue is treated with water and hydrochloric acid to hydrolyze boron complexes.

- The product is extracted with ethyl acetate, washed, dried, and concentrated.

- Final purification is achieved via column chromatography on silica gel or neutral alumina.

Alternative Methods

- For certain substrates, a direct condensation of aldehydes with ethyl nitroacetate in toluene using piperidine as a base under inert atmosphere is employed.

- Molecular sieves (4 Å) are used to maintain dryness.

- The reaction mixture is refluxed under argon to form nitroacrylates.

- Reduction can be performed with sodium cyanoborohydride in ethanol under calcium chloride atmosphere, followed by acid workup and extraction.

- Chromatographic purification yields the desired α-nitroester.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) (Typical) |

|---|---|---|---|---|

| Dimethylacetal formation | Aldehyde + trimethyl orthoformate + DOWEX resin | Room temperature | Overnight | Not isolated (used crude) |

| Condensation with ethyl nitroacetate | Ethyl nitroacetate + acetic anhydride + acetal/aldehyde | 150-160 °C reflux | 6-9 hours | 35-55% (varies by substrate) |

| Reduction | Sodium borohydride in isopropanol | Reflux (brief) | ~1 minute | High, depending on substrate |

| Alternative reduction | Sodium cyanoborohydride in ethanol | Room temperature | Overnight | Comparable yields |

Analytical and Purification Techniques

- Purification is typically performed by column chromatography using silica gel with solvent gradients such as cyclohexane/ethyl acetate.

- Characterization includes:

- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy for structural confirmation.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Monitoring reaction progress and purity via UV detection during chromatography.

Notes on Physical Methods and Solubility

- Physical methods such as vortexing, ultrasound, or hot water bath can aid in dissolving intermediates and final products during preparation.

- Solubility considerations are important for formulation and purification steps.

- Clear solutions are critical before proceeding to the next solvent addition in multi-solvent systems.

Summary Table of Key Intermediates and Products

| Compound | Description | Yield (%) | Key Spectral Data (Selected) |

|---|---|---|---|

| Ethyl 3-(2-nitrophenyl)-2-nitroacrylate | Intermediate nitroacrylate | 35-55 | $$^{1}H$$ NMR: aromatic and vinyl protons |

| This compound | Final α-nitroester product | Variable | $$^{1}H$$ NMR: ester quartet and triplet, aromatic protons; HRMS confirms formula |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under basic conditions to yield 2-(2-nitrophenoxy)propanoic acid. This reaction is critical for generating the carboxylic acid derivative, which serves as an intermediate in further syntheses.

Reagents and Conditions :

-

Base : Aqueous sodium hydroxide (1 M)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature

-

Workup : Acidification with 6 M HCl to precipitate the product .

Mechanism :

The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond.

Product Characterization :

| Reaction Parameter | Details |

|---|---|

| Reagents | NaOH (1 M), THF, HCl |

| Conditions | RT, 1–2 hours |

| Yield | Not explicitly reported; isolation via precipitation |

Potential Reduction of the Nitro Group

While not explicitly documented in the provided sources for this compound, nitro groups in analogous structures (e.g., ethyl 2-methyl-3-(2-nitrophenyl)propanoate) are reduced to amines using hydrogen gas with palladium catalysts. For Ethyl 2-(2-nitrophenoxy)propanoate, this reaction would theoretically proceed as follows:

Hypothetical Reaction Pathway :

-

Reagents : H₂ gas, palladium on carbon (Pd/C)

-

Conditions : Ethanol solvent, room temperature or mild heating

-

Product : Ethyl 2-(2-aminophenoxy)propanoate

Challenges :

-

Competing reactivity of the ester group under reducing conditions.

-

Positional effects of the nitro group on reduction efficiency.

Nucleophilic Substitution at the Ester Group

Theoretical Example :

-

Reagents : Sodium methoxide (NaOMe) in methanol

-

Product : Mthis compound

Comparative Reaction Analysis

The reactivity of this compound is influenced by its functional groups:

Experimental Validation and Limitations

The hydrolysis reaction is the only transformation explicitly documented in the provided sources . Other reactions (e.g., nitro reduction) are inferred from structural analogs but require experimental verification.

Key Data Gaps :

-

Kinetic studies for hydrolysis under varying pH/temperature.

-

Catalytic efficiency in nitro-group reductions.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-(2-nitrophenoxy)propanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound possesses potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

- Anti-inflammatory Effects: Research demonstrated that certain derivatives could lower cytokine levels in cell cultures, indicating a mechanism for anti-inflammatory activity.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing novel pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industrial Applications

The compound is also utilized in industrial settings:

- Production of Fragrances and Flavoring Agents: Due to its pleasant odor, it finds applications in creating fragrances and flavoring agents.

- Specialty Chemicals: Its reactivity allows it to be employed in producing specialty chemicals and materials.

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antimicrobial Activity of Nitro Compounds | This compound showed significant activity against Gram-positive bacteria. | Development of new antibiotics. |

| Anti-inflammatory Mechanisms of Nitro Esters | Derivatives reduced pro-inflammatory cytokines in vitro. | Potential for drug development targeting inflammation. |

| Synthesis of Novel Pharmaceutical Intermediates | Used as a precursor in synthesizing compounds with promising bioactivity. | Drug discovery and development processes. |

Wirkmechanismus

The mechanism of action of ethyl 2-(2-nitrophenoxy)propanoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester group can also be hydrolyzed to release the active acid form, which can participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-Methyl-2-(2-Nitrophenoxy)propanoate

- Structural Difference: A methyl group is appended to the propanoate’s α-carbon.

- This modification may enhance stability in acidic or basic conditions .

- Synthesis : Reported in a 1989 Indian Journal of Chemistry article, highlighting its use as a synthetic intermediate .

2-Phenoxyethyl Propionate

- Structural Difference: Lacks the nitro group; the phenoxy ring is unsubstituted.

- Impact: The absence of the nitro group reduces electron-withdrawing effects, making the compound less reactive in electrophilic aromatic substitution. This increases solubility in non-polar solvents compared to the nitro-bearing analogue .

- Applications : Commonly used in fragrances and plasticizers due to its lower reactivity .

Ethyl 2-(Tetrahydro-2H-Pyran-2-yloxy)propanoate

- Structural Difference: Features a tetrahydropyranyl (THP) protecting group instead of nitrophenoxy.

- Impact : The THP group enhances lipophilicity and stability under basic conditions but requires acidic deprotection. The nitro group in the target compound enables participation in reduction reactions or catalytic hydrogenation, which THP-protected analogues lack .

Ethyl 2-((4-(3-Nitrophenyl)-2-Oxo-2H-Chromen-7-yl)Oxy)propanoate

- Structural Difference : Incorporates a coumarin scaffold with a nitro group on a distal phenyl ring.

- Impact: The coumarin moiety introduces fluorescence properties, making it suitable for optical applications. The ortho-nitrophenoxy group in the target compound provides stronger electron withdrawal, favoring reactions like SNAr (nucleophilic aromatic substitution) compared to the coumarin derivative’s meta-nitro group .

Fenoxaprop-Ethyl and Quizalofop-P-Ethyl (Agrochemical Analogues)

- Structural Difference: Feature chloro-quinoxalinyl or benzoxazolyl substituents instead of nitrophenoxy.

- However, chloro-substituents in fenoxaprop-ethyl may offer better resistance to metabolic degradation in plants .

Comparative Data Table

Key Research Findings

- Electronic Effects: The o-nitrophenoxy group in this compound significantly lowers the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions, as observed in agrochemical precursors .

- Stability : Nitro-substituted esters exhibit greater photostability compared to hydroxyl- or methoxy-substituted analogues, making them suitable for outdoor agricultural applications .

Biologische Aktivität

Ethyl 2-(2-nitrophenoxy)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 239.23 g/mol

CAS Number: 13212-56-1

The compound features a nitrophenoxy group, which is responsible for its distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, while the ester functionality allows for hydrolysis to yield a carboxylic acid derivative .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction: The nitro group can be reduced to an amine, which may interact with various biological targets, including enzymes and receptors.

- Ester Hydrolysis: Hydrolysis of the ester bond can release the active acid form, which may participate in biochemical pathways, acting as an inhibitor or activator of specific enzymes.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds containing nitrophenoxy groups exhibit significant antibacterial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains and fungi in vitro.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further development in treating inflammatory diseases .

Applications in Research

This compound serves multiple roles in scientific research:

- Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biochemical Probes: The compound is being explored as a biochemical probe due to its ability to interact with specific biological targets.

- Drug Development: While not a drug itself, derivatives of this compound are being evaluated for their pharmacological activities, contributing to drug discovery efforts .

Case Studies

-

Antibacterial Activity Study:

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent. -

Anti-inflammatory Mechanism Exploration:

Another research effort investigated the anti-inflammatory mechanism of this compound in a murine model of inflammation. The compound was found to decrease levels of TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory conditions.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-nitrophenoxy)propanoate, and how do reaction conditions affect yield?

- Methodology : Two primary approaches are documented:

- Acid-catalyzed esterification : Reacting 2-(2-nitrophenoxy)propanoic acid with ethanol in the presence of H₂SO₄ or HCl under reflux (yield >95%) .

- Cross-coupling reactions : Utilizing palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) with aryl halides and boronic esters in polar solvents like DMF, achieving yields ~97% .

- Critical parameters : Catalyst selection, solvent polarity, and temperature control significantly impact yield. Reflux conditions ensure complete conversion in esterification, while inert atmospheres prevent side reactions in coupling methods.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm ester linkage and nitro-group positioning (refer to PubChem data for benchmark shifts) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (223.22 g/mol) .

- Purity Analysis : HPLC with UV detection (98% purity threshold) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles), avoid inhalation of vapors (P261 precaution), and ensure proper ventilation .

- Stability : Store in cool, dry conditions; incompatible with strong oxidizers or bases .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms for this compound synthesis be resolved?

- Mechanistic Studies : Compare acid-catalyzed esterification (protonation of carbonyl) vs. palladium-mediated coupling (oxidative addition/reductive elimination). Use isotopic labeling (e.g., O in ethanol) to trace reaction pathways .

- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What role does molecular conformation play in the reactivity of this compound, as determined by crystallography?

- Structural Insights : X-ray diffraction reveals planar geometry due to π-conjugation between nitro and carbonyl groups, stabilizing transition states in nucleophilic substitutions .

- DFT Calculations : B3LYP/6-311G++ models confirm the E-configuration as the lowest-energy conformation, influencing regioselectivity in derivatization .

Q. How do solvent polarity and catalyst selection influence stereochemical outcomes in derivatives of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in asymmetric catalysis, enhancing enantiomeric excess (e.g., >90% for R/S isomers) .

- Catalyst Design : Chiral ligands (e.g., BINAP) with palladium improve stereocontrol in cross-coupling reactions .

Q. Applications and Data Analysis

Q. What are the emerging applications of this compound in medicinal chemistry and material science?

- Medicinal Chemistry : Derivatives exhibit anti-inflammatory and antimicrobial activity; nitro-group reduction yields amine intermediates for drug candidates .

- Material Science : Incorporation into polymers enhances thermal stability (Tₐ > 200°C) due to rigid nitro-aromatic moieties .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Eigenschaften

IUPAC Name |

ethyl 2-(2-nitrophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBPNCZBAGRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303441 | |

| Record name | ethyl 2-(2-nitrophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13212-56-1 | |

| Record name | NSC158348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-nitrophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.